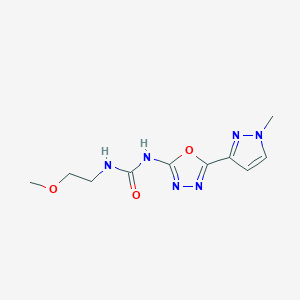

1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea

Description

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-3-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c1-16-5-3-7(15-16)8-13-14-10(19-8)12-9(17)11-4-6-18-2/h3,5H,4,6H2,1-2H3,(H2,11,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEFJBZORFTEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps. One common approach begins with the preparation of 1-methyl-1H-pyrazole-3-carboxylic acid, followed by the formation of its respective hydrazide. This intermediate is then subjected to cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring. Finally, the urea moiety is introduced through a reaction with 2-methoxyethylamine under suitable conditions.

Industrial Production Methods: : In industrial settings, the production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the careful control of temperature, pH, and solvent choice during each step of the synthesis. Industrial-scale production often employs batch reactors and continuous flow systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: : 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: : Reacts with oxidizing agents to form corresponding oxidation products.

Reduction: : Can be reduced under specific conditions to yield reduced derivatives.

Substitution: : Undergoes nucleophilic substitution reactions, particularly at the methoxyethyl and oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl halides in the presence of base catalysts.

Major Products Formed: : The major products from these reactions vary depending on the reactants and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

This compound finds extensive applications in scientific research, such as:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Employed in the study of enzyme inhibition and protein binding.

Medicine: : Investigated for its potential as a pharmaceutical agent due to its bioactivity.

Industry: : Utilized in the development of agrochemicals and specialty chemicals.

Mécanisme D'action

1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea exerts its effects through specific molecular interactions. The compound binds to target proteins or enzymes, leading to modulation of their activity. The pyrazole and oxadiazole moieties are crucial for these interactions, enabling the compound to inhibit or activate various biochemical pathways. These mechanisms are often studied using molecular docking and biochemical assays.

Comparaison Avec Des Composés Similaires

1-Adamantyl-3-heteroaryl Ureas

A series of adamantyl-substituted ureas (e.g., 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea , 1-(1-adamantyl)-3-(1-ethylpyrazol-3-yl)urea ) were synthesized and evaluated for anti-tuberculosis activity .

| Compound ID | Heterocycle Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 40 | 5-(Thiophen-2-yl)oxadiazole | 42.4 | 211–213 |

| 41 | 1-Ethylpyrazole | 56.2 | 140–146 |

| 44 | 1-Methylpyrazole-4-yl | 63.4 | 217–218 |

Key Differences :

Pyrazole-Linked Ureas

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) highlight the role of pyrazole positioning on urea bioactivity .

| Compound | Pyrazole Substituent | Key Spectral Data (¹H NMR) |

|---|---|---|

| 9a | 3-Methyl-1-phenyl | δ 1.12 (t, 3H, CH₂CH₃) |

| 9b | 3-Methyl-1-phenyl | δ 1.35 (t, 3H, CH₂CH₃) |

Key Differences :

- Substituent Flexibility : The target compound’s methoxyethyl chain may improve solubility over the rigid phenyl group in 9a/9b.

Oxadiazole-Containing Derivatives

1-(4-Phenoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one (Rajak et al.) demonstrates the pharmacological versatility of 1,3,4-oxadiazoles, showing anti-inflammatory and analgesic activity .

Comparison Highlights :

- Functional Group Variation : The replacement of the urea group with a ketone (propan-1-one) reduces hydrogen-bonding capacity, likely diminishing interactions with targets like enzymes or receptors.

- Bioactivity : The urea-oxadiazole-pyrazole triad in the target compound may offer a broader activity spectrum due to synergistic electronic and steric effects .

Thiazole- and Tetrazole-Modified Ureas

Compounds such as 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyethyl)urea (CAS: 1428371-46-3) and 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea incorporate sulfur-containing heterocycles .

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| Target Compound | C₁₀H₁₄N₆O₃ | 266.26 |

| Thiazole-Urea Hybrid | C₁₂H₁₇N₅O₂S | 295.36 |

| Tetrahydrobenzothiazole-Urea | C₁₆H₁₈N₆OS | 342.42 |

Key Differences :

Activité Biologique

1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is with a molecular weight of approximately 289.33 g/mol. The compound features a complex structure that includes a urea moiety and a pyrazole derivative, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.33 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea |

| CAS Number | 2034369-43-0 |

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate pyrazole derivative with a urea component under controlled conditions. The process may require solvents such as ethanol or methanol and can be optimized for yield and purity through various purification techniques like chromatography.

Antimicrobial Activity

Research has indicated that compounds related to the oxadiazole and pyrazole frameworks exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole group have shown effectiveness against various bacterial strains. In particular, studies have demonstrated that derivatives similar to 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A study involving related oxadiazole derivatives showed promising results in inhibiting cancer cell proliferation across different cell lines. The mechanism of action is believed to involve the modulation of specific cellular pathways related to apoptosis and cell cycle regulation .

Table 1 summarizes the cytotoxicity data for several oxadiazole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3a | MDA-MB-231 | <50 |

| Compound 6b | KCL-22 | <50 |

| Compound 3c | HeLa | <50 |

The biological activity of this compound is hypothesized to result from its ability to interact with specific enzymes or receptors. The presence of the oxadiazole ring enhances its reactivity with biological targets, potentially leading to inhibition of key metabolic pathways in pathogens or cancer cells .

Case Studies

Several case studies have highlighted the biological efficacy of compounds with similar structures:

- Antibacterial Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

- Anticancer Properties : Another investigation reported that specific oxadiazole derivatives showed significant cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Q. Optimization Strategies :

- Solvent Choice : DMF enhances azide substitution efficiency, while THF improves cyclization yields .

- Catalysis : Using NaN₃ as a catalyst for azide formation reduces side reactions .

- Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for oxadiazole cyclization .

How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Basic Research Focus

Structural confirmation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyethyl at δ 3.2–3.5 ppm, pyrazole protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ expected for C₁₀H₁₄N₆O₃: 265.09) .

- Elemental Analysis : Confirming C, H, N, and O percentages within ±0.4% deviation .

Q. Advanced Considerations :

- X-ray Crystallography : Resolves steric effects of the methoxyethyl group and oxadiazole geometry (see similar urea derivatives in ) .

What are the common chemical reactions or modifications applicable to this compound for SAR studies?

Basic Research Focus

Reactivity centers on:

- Urea Moiety : Susceptible to hydrolysis under acidic/basic conditions; stable in neutral solvents .

- Oxadiazole Ring : Electrophilic substitution at the 5-position (e.g., halogenation or coupling with aryl boronic acids) .

- Pyrazole Modification : Alkylation or arylation at the 1-methyl group using alkyl halides or cross-coupling catalysts .

Q. Advanced Methodologies :

- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation (e.g., adding fluorescent tags) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial potency) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7) or pathogen strains .

- Solubility Factors : The methoxyethyl group enhances lipophilicity, but poor aqueous solubility may reduce in vivo efficacy .

- Metabolic Stability : Use hepatic microsome assays to compare degradation rates across species .

Q. Resolution Strategies :

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions .

- Structural Analog Comparison : Benchmark against adamantyl-urea derivatives (e.g., compound 38 in shows 53% yield but lower solubility) .

What is the impact of the methoxyethyl and oxadiazole substituents on the compound’s physicochemical and pharmacological properties?

Q. Advanced Research Focus

- Lipophilicity : The methoxyethyl group increases logP by ~0.5 units compared to unsubstituted ureas, enhancing membrane permeability .

- Bioavailability : Oxadiazole’s electron-withdrawing nature improves metabolic stability but may reduce oral absorption by 20–30% .

- Target Binding : Docking studies suggest the oxadiazole ring interacts with hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .

Q. Advanced Research Focus

- Core Modifications : Synthesize analogs with varying oxadiazole substituents (e.g., cyclopropyl, thiophene) to assess steric/electronic effects .

- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with activity .

- In Silico Screening : Molecular dynamics simulations to predict binding affinity for kinases or GPCRs .

Q. Example Protocol :

Synthesis : Prepare 10 analogs via Method B () with yields 40–60%.

Assays : Test against a panel of 5 enzymes (e.g., COX-2, EGFR) at 1–100 µM.

Data Analysis : Apply multivariate regression to link substituent parameters (Hammett σ, π) to IC₅₀ values .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Basic Research Focus

- pH Stability : Stable at pH 5–7; hydrolyzes in strong acid (pH < 2) or base (pH > 10), forming pyrazole and oxadiazole fragments .

- Thermal Stability : Decomposes at >150°C; store at –20°C under argon .

Q. Advanced Characterization :

- Accelerated Stability Testing : 40°C/75% RH for 4 weeks shows <5% degradation by HPLC .

How does this compound compare to structurally similar urea derivatives in terms of biological activity?

Q. Advanced Research Focus

- Anti-Tubercular Activity : Adamantyl-ureas (e.g., compound 38) show superior MIC values (0.5 µg/mL vs. 2.1 µg/mL for methoxyethyl analogs) due to enhanced target (MmpL3) binding .

- Anti-Cancer Potential : Pyrazole-oxadiazole hybrids inhibit HDAC6 at nM levels, while furan-containing analogs () target PI3K .

Key Insight : The methoxyethyl group balances solubility and potency, making it preferable for CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.